molecular formula C20H13N3O3S2 B11125466 N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide

N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide

Cat. No.: B11125466
M. Wt: 407.5 g/mol
InChI Key: OMYSUHMQODKPJT-JLHYYAGUSA-N
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Description

N-{2-[(1E)-1-CYANO-2-(5-METHYLFURAN-2-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes furan, thiophene, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-1-CYANO-2-(5-METHYLFURAN-2-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of cyano and furan groups via substitution reactions.

    Condensation Reactions: Formation of the final compound through condensation of intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E)-1-CYANO-2-(5-METHYLFURAN-2-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

N-{2-[(1E)-1-CYANO-2-(5-METHYLFURAN-2-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(1E)-1-CYANO-2-(5-METHYLFURAN-2-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Thiazole Derivatives: Compounds containing thiazole rings with various substitutions.

    Furan Derivatives: Compounds containing furan rings with different functional groups.

Uniqueness

N-{2-[(1E)-1-CYANO-2-(5-METHYLFURAN-2-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE is unique due to its combination of furan, thiophene, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13N3O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C20H13N3O3S2/c1-12-6-7-14(26-12)10-13(11-21)19-22-17(16-5-3-9-27-16)20(28-19)23-18(24)15-4-2-8-25-15/h2-10H,1H3,(H,23,24)/b13-10+

InChI Key

OMYSUHMQODKPJT-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

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